molecular formula C10H14N4O B8108832 (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one

(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one

Cat. No.: B8108832
M. Wt: 206.24 g/mol
InChI Key: JRQKTNABFKGCIY-BDAKNGLRSA-N
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Description

(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one is a complex organic compound featuring a hexahydropyrrolo[3,2-b]pyrrol core with a pyrazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Construction of the Hexahydropyrrolo[3,2-b]pyrrol Core: This can be achieved through cycloaddition reactions or ring-closing metathesis.

    Coupling of the Pyrazole and Hexahydropyrrolo[3,2-b]pyrrol Units: The final step involves coupling these two units under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

    Catalyst Optimization: Using efficient and recyclable catalysts.

    Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, it could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Industry

In the industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one: can be compared with other pyrazole-containing compounds or hexahydropyrrolo[3,2-b]pyrrol derivatives.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

(3aS,6aR)-4-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-13-6-7(5-12-13)14-9-2-3-11-8(9)4-10(14)15/h5-6,8-9,11H,2-4H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQKTNABFKGCIY-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C3CCNC3CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)N2[C@H]3CCN[C@@H]3CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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